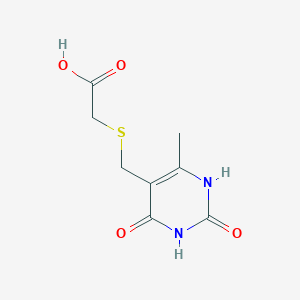

(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethylsulfanyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

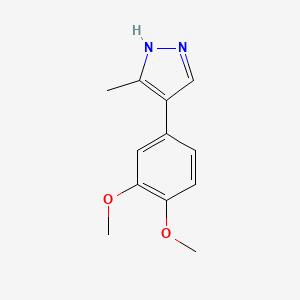

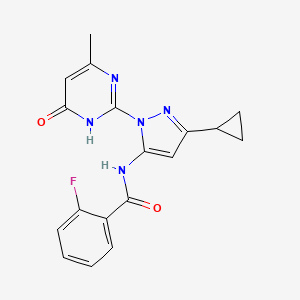

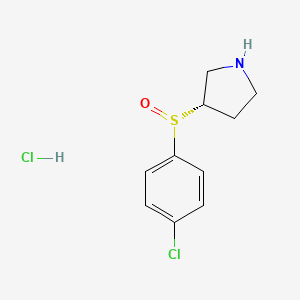

“(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethylsulfanyl)acetic acid” is a chemical compound that includes both a pyrimidine nucleus and a 4-amino-1,2,4-triazole moiety . It is a polyfunctional compound that can participate in reactions with electrophilic and nucleophilic reagents .

Synthesis Analysis

The synthesis of this compound involves several steps . The process begins with the regioselective alkylation of 4-methyluracil with ethyl bromoacetate to obtain ester 1 . This ester is then treated with an excess of 100% hydrazine hydrate to afford hydrazide 2 . Oxadiazole 3 is obtained by reacting 2 with carbon disulfide in the presence of potassium hydroxide . The reaction of 3 with hydrazine hydrate results in the formation of 4-amino-1,2,4-triazole-3-thiones .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C7H8N2O4 .Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it can be alkylated with ethyl bromoacetate and chloroacetonitrile to give S-alkylated derivatives . In the reaction with !-bromoacetophenone and 4-chloro-acetoacetate, intramolecular cyclocondensation of the S-alkylated products takes place to give the triazolothiadiazines .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Techniques : Researchers have explored different methods for synthesizing derivatives of this compound. For instance, Jakubkienė, Paulauskaite, and Vainilavicius (2007) described the synthesis of a 4-thioxo derivative of the compound and its reactions with N-nucleophiles, amines, and hydrazines (Jakubkienė, Paulauskaite, & Vainilavicius, 2007).

- Reactions with Electrophiles : Investigations into how these compounds react with various electrophiles have been conducted. For example, Mekuskiene and Vainilavicius (2006) studied the cyclization of certain carbonyl thiosemicarbazides in a basic medium, resulting in the formation of pyrimidine diones with alkyl and aryl groups (Mekuskiene & Vainilavicius, 2006).

- Heterocyclisation Potential : Smicius et al. (2002) examined how 5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)methyl-1,3,4-oxadiazole-2-thione reacts with amines, resulting in various thiosemicarbazides, which can undergo cyclisation to form triazoles and thiadiazoles (Smicius et al., 2002).

Applications in Material Science

- Polymer Synthesis : Hattori, Takai, and Kinoshita (1978) demonstrated the use of derivatives in synthesizing oligoesters, which showed potential applications in material science, especially in creating new types of polymers (Hattori, Takai, & Kinoshita, 1978).

Applications in Pharmaceutical Research

- Anti-inflammatory Activity : Bahekar and Shinde (2004) synthesized a series of pyrimidine acetic acid derivatives and evaluated their anti-inflammatory activity, finding some compounds to be moderately effective (Bahekar & Shinde, 2004).

Safety and Hazards

Mechanism of Action

Mode of Action

It has been observed that the compound can undergo alkylation with methyl bromoacetate . This suggests that it may interact with its targets through alkylation, leading to changes in the targets’ function .

Pharmacokinetics

Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Its potential effects could range from modulation of enzyme activity to alteration of cell signaling pathways, depending on its specific targets and mode of action .

Properties

IUPAC Name |

2-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-4-5(2-15-3-6(11)12)7(13)10-8(14)9-4/h2-3H2,1H3,(H,11,12)(H2,9,10,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWVWMHGRHLLEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CSCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2374371.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2374373.png)

![5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B2374379.png)

![3-ethyl-N-(2-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2374380.png)

![2-Methyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2374386.png)

![N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2374388.png)